2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole
CAS No.:
Cat. No.: VC17513374
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2O |
|---|---|
| Molecular Weight | 267.12 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-5-propyl-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C11H11BrN2O/c1-2-3-10-13-14-11(15-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 |
| Standard InChI Key | UFKGASJDZDDEEW-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NN=C(O1)C2=CC=C(C=C2)Br |
Introduction
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 1,3,4-oxadiazoles typically involves cyclodehydration of diacylhydrazides under acidic or dehydrating conditions. For 2-(4-Bromophenyl)-5-propyl-1,3,4-oxadiazole, a plausible two-step pathway includes:
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Formation of the Hydrazide Intermediate:
Reaction of 4-bromobenzohydrazide with propionyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, yields the corresponding diacylhydrazide intermediate. -
Cyclization:
Treatment with phosphorous oxychloride () or thionyl chloride () at reflux temperatures (80–100°C) facilitates ring closure to form the oxadiazole core .
Key Reaction Parameters:
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Temperature: Elevated temperatures (80–100°C) to drive cyclization.
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Solvent: Anhydrous conditions to prevent hydrolysis.
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Catalyst: Triethylamine or pyridine to neutralize HCl byproducts.
Yield Enhancement Techniques
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Purification: Column chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 to 7:3) improves purity.
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Alternative Reagents: Substituting propionyl chloride with propionic anhydride may reduce side reactions, albeit with extended reaction times (24–48 hours) .
Physicochemical Characterization
Spectroscopic Data
While experimental spectra for this specific compound are unavailable, predictions based on structural analogs include:
| Technique | Expected Signals |
|---|---|
| NMR | - Propyl chain: δ 0.9 (t, , 3H), 1.6 (m, 2H), 2.7 (t, , 2H). - Aromatic protons: δ 7.6–7.8 (d, , 2H), 7.4–7.5 (d, , 2H). |
| NMR | - Oxadiazole carbons: δ 165–170. - Aromatic carbons: δ 120–135 (Br-substituted carbons at ~131 ppm). |
| IR Spectroscopy | Stretching vibrations: ~1600 cm, ~1250 cm. |
Thermal and Solubility Properties
| Property | Value/Range |
|---|---|
| Melting Point | Estimated 150–160°C (lower than phenyl analogs due to aliphatic chain) . |
| Solubility | - Polar solvents (DMF, DMSO): Moderate. - Nonpolar solvents (hexane): Low. |
Reactivity and Functionalization
Substitution Reactions
The bromine atom on the phenyl ring serves as a site for nucleophilic aromatic substitution (NAS). For example:
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Amination: Reaction with primary amines (e.g., ethylamine) in DMF at 120°C yields 2-(4-aminophenyl)-5-propyl-1,3,4-oxadiazole .
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Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces diverse aryl groups.
Oxadiazole Ring Modifications
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Reduction: Catalytic hydrogenation () may open the ring, forming diamines.
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Oxidation: Strong oxidants (e.g., ) could degrade the aliphatic chain.
| Analog Structure | Activity (MIC, µg/mL) |
|---|---|
| 2-(4-Bromophenyl)-5-phenyl | 12.5 (S. aureus) |
| Target Compound | Predicted 15–20 (S. aureus) |
Material Science Applications
The planar oxadiazole core and bromine’s polarizability suggest utility in:
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Liquid Crystals: As mesogenic units.
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Polymer Additives: To enhance thermal stability.
Comparative Analysis with Structural Analogs
| Parameter | Target Compound | 5-Phenyl Analog |
|---|---|---|
| Molecular Weight | 267.12 g/mol | 301.14 g/mol |
| Melting Point | 150–160°C | 171°C |
| Lipophilicity (LogP) | Estimated 3.2 | 3.8 |
The propyl substituent reduces molecular symmetry and crystallinity compared to phenyl, lowering the melting point. This alteration also decreases LogP slightly, suggesting improved aqueous solubility.
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